Product packaging for Promecarb(Cat. No.:CAS No. 2631-37-0)

Promecarb

Cat. No.: B155259
CAS No.: 2631-37-0
M. Wt: 207.27 g/mol
InChI Key: DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Description

Promecarb is a broad spectrum pesticide containing the N-methylcarbamate group. Its mode of action involves inhibiting the cholinesterase enzyme activity.>This compound is an alkylbenzene.>Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B155259 Promecarb CAS No. 2631-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate
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InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)
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InChI Key

DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C
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Molecular Formula

C12H17NO2
Record name PROMECARB
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DSSTOX Substance ID

DTXSID4037617
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Molecular Weight

207.27 g/mol
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Physical Description

Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998), Colorless solid; [Hawley]
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Boiling Point

243 °F at 0.01 mmHg (EPA, 1998), 117 °C AT 0.1 MM HG
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Solubility

SOL IN POLAR ORG SOLVENTS, 91 MG/L IN WATER @ ROOM TEMP; 100-200 G/L IN CARBON TETRACHLORIDE, XYLENE; 200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL; 400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE
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Vapor Pressure

3e-05 mmHg at 77 °F (EPA, 1998), 0.00003 [mmHg], 3X10-5 mm Hg @ 25 °C
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Color/Form

COLORLESS CRYSTALLINE SOLID

CAS No.

2631-37-0
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Melting Point

189 to 190 °F (EPA, 1998), 87-87.5 °C
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Historical and Scientific Context of Promecarb Within Carbamate Insecticide Development

Evolution of Synthetic Pesticides: From Early Compounds to Carbamates

The use of substances to control pests has ancient roots, with early methods involving natural products and inorganic chemicals like sulfur and copper compounds pitchcare.comoup.com. The late 19th and early 20th centuries saw the introduction of arsenical compounds as insecticides pitchcare.comtamu.edu. A pivotal shift occurred during and after World War II with the intensive screening and development of synthetic organic pesticides, driven partly by the need to control insect vectors of disease pitchcare.comtamu.edu. This period saw the rise of organochlorine insecticides like DDT, followed by the development of organophosphates and carbamates pitchcare.comtamu.edu.

The history of carbamates traces back to the 19th century with the study of the Calabar bean (Physostigma venenosum) and the isolation of its active alkaloid, physostigmine (B191203) mhmedical.commhmedical.com. Physostigmine, an anticholinesterase, provided a natural model for the later synthesis of carbamate (B1207046) pesticides mhmedical.commhmedical.com. Synthetic carbamate pesticides began to be synthesized and commercialized in the 1950s, initially as fungicides, with the insecticide carbaryl (B1668338) being marketed by Union Carbide Corporation in 1953 mhmedical.commhmedical.cominchem.org.

Emergence of Promecarb: Key Milestones and Initial Research Focus

This compound is a chemical compound that was previously utilized as an insecticide wikipedia.org. It was first reported in 1965 herts.ac.uk. This compound is a synthetic substance herts.ac.uk. Initial research and application focused on its use to combat foliage and fruit-eating insects herts.ac.ukfsu.edu. It was effective against coleopterous pests, such as post-embryonic stages of Leptinotarsa decemlineata, and lepidopterous pests and leaf miners of fruit nih.gov.

Classification of this compound within the Carbamate Insecticide Family

This compound belongs to the carbamate insecticide family herts.ac.ukfsu.edu. Carbamate insecticides are characterized by the presence of the carbamate ester functional group (R₁NH - C(O) - OR₂) inchem.orgwikipedia.orgmdpi.com. This compound is specifically classified as a phenyl methylcarbamate insecticide herts.ac.uk. Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system in insects herts.ac.ukfsu.eduwikipedia.orgcymitquimica.com. This inhibition is typically reversible, distinguishing them mechanistically from organophosphate insecticides, which cause irreversible inhibition wikipedia.orgmdpi.com.

Carbamate insecticides can be broadly classified based on structural characteristics, such as into oxime carbamates and N-methyl carbamates researchgate.net. This compound falls under the category of N-methyl carbamates due to the presence of a methyl group attached to the nitrogen atom of the carbamate group herts.ac.uknih.govcymitquimica.com.

Historical Paradigms in Insecticide Research Informing this compound Studies

The development and study of insecticides like this compound were influenced by prevailing historical paradigms in pest control. The period following World War II, often referred to as the "Age of Pesticides," was characterized by an "Era of Optimism" where synthetic organic pesticides were seen as highly effective and seemingly safe solutions to pest problems pitchcare.comtoxoer.com. This paradigm fueled extensive industrial research and the commercialization of various pesticide classes, including carbamates toxoer.com.

Research during this time focused heavily on the synthesis and screening of novel compounds for insecticidal activity pitchcare.com. Studies on compounds like this compound would have been guided by the understanding of the carbamate mode of action – the inhibition of cholinesterase enzymes herts.ac.ukfsu.eduwikipedia.orgcymitquimica.com. Early research would have aimed to determine the spectrum of pests controlled by this compound and optimize its efficacy nih.gov. The emphasis was on developing potent and fast-acting compounds herts.ac.uk.

The later shift towards an "Era of Doubt" and the subsequent focus on Integrated Pest Management (IPM) influenced research paradigms by highlighting concerns about environmental persistence and effects on non-target organisms pitchcare.commdpi.com. While this compound emerged during the earlier paradigm, later studies might have begun to consider aspects like its persistence and degradation in the environment, although these fall outside the scope of this article's content exclusions sciencepublishinggroup.comresearchgate.net. The understanding of the metabolic fate of carbamates in organisms also became a subject of research, building upon the knowledge gained from studying compounds like this compound gdpest.com.

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂ wikipedia.orgherts.ac.uknih.govcymitquimica.comscbt.comuni.lu
Molecular Weight207.27 g/mol wikipedia.orgherts.ac.uknih.govscbt.comfishersci.be
CAS Number2631-37-0 wikipedia.orgherts.ac.uknih.govcymitquimica.comscbt.comfishersci.be
PubChem CID17516 wikipedia.orgherts.ac.uknih.govuni.lufishersci.be
IUPAC Name(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate wikipedia.orgnih.govuni.lufishersci.be
Other NamesCarbamult, Minacide, SN 34615, EP 316 wikipedia.orgherts.ac.uknih.govnoaa.gov
AppearanceSolid (based on transport classification) noaa.gov
StabilityStable; Hydrolyzed by strong acids and alkalis nih.govnoaa.gov
LogP (measured)3.10 nih.gov
LogP (predicted)3.1 uni.lu

Detailed Research Findings (within historical context):

Acetylcholinesterase Inhibition Kinetics of this compound

The inhibition of AChE by carbamates like this compound is characterized by specific kinetic parameters that describe the rate and nature of the enzyme-inhibitor interaction. Unlike organophosphate inhibitors which cause irreversible phosphorylation of AChE, carbamates are considered reversible inhibitors due to the less stable nature of the carbamylated enzyme intermediate. nih.govnih.gov

Reversible Carbamylation Dynamics of Acetylcholinesterase

The primary mechanism by which this compound inhibits AChE involves the carbamylation of the serine hydroxyl group within the enzyme's active site. epa.gov This process is analogous to the natural hydrolysis of acetylcholine (B1216132), where the hydroxyl group of a serine residue (Ser203 in mammals) attacks the carbonyl carbon of the substrate. peerj.com In the case of carbamates, the carbamoyl (B1232498) moiety of this compound is transferred to the serine residue, forming a carbamylated enzyme intermediate. nih.govnih.gov

This carbamylated enzyme is temporarily inactivated, as it cannot efficiently hydrolyze acetylcholine. However, the carbamoyl-enzyme bond is subject to spontaneous hydrolysis, a process known as decarbamylation. nih.gov This decarbamylation step regenerates the active enzyme, albeit at a slower rate compared to the deacetylation of the naturally acetylated enzyme intermediate. The reversible nature of this carbamylation and subsequent decarbamylation is a key distinction between carbamate and organophosphate inhibition. nih.govnih.gov

Enzyme-Inhibitor Complex Formation and Dissociation Rates

The interaction between this compound and AChE begins with the formation of a reversible enzyme-inhibitor complex (EI complex) before the carbamylation step occurs. scielo.br This complex formation is governed by association and dissociation rates. While specific kinetic data (such as association constants, dissociation constants (Ki), or carbamylation rate constants (k_carb or k2c)) for this compound's interaction with AChE were not extensively detailed in the search results, studies on other carbamates illustrate the principles involved. nih.govnih.govepa.gov

E + I <=> EI -> E-Carbamoyl + P -> E + Carbamate + P'

Where: E = Free enzyme (Acetylcholinesterase) I = Inhibitor (this compound) EI = Reversible Enzyme-Inhibitor complex E-Carbamoyl = Carbamylated enzyme P, P' = Products of hydrolysis/breakdown

The rate of inhibition is influenced by the affinity of this compound for the enzyme's active site (reflected in the dissociation constant of the EI complex) and the rate at which the carbamylation step proceeds. nih.govnih.gov The subsequent reactivation of the enzyme through decarbamylation determines the duration of inhibition. nih.gov

Stereochemical Aspects of this compound-Acetylcholinesterase Interaction

Comparative Molecular Mechanisms with Other Carbamate Insecticides

This compound belongs to the class of N-methyl carbamate insecticides, all of which share the common mechanism of inhibiting acetylcholinesterase through carbamylation. epa.govnih.govcdc.gov However, differences exist in their specific interactions with the enzyme, leading to variations in potency, duration of action, and selectivity.

Structural Determinants of Differential Cholinesterase Affinity

The variations in the chemical structures of different carbamate insecticides contribute to their differential affinity for cholinesterases (including AChE and butyrylcholinesterase) and the kinetics of their inhibition. inchem.orgumd.edu The substituents on the carbamic acid moiety and the leaving group (the phenolic or oxime part of the molecule) can influence how tightly the carbamate binds to the initial reversible EI complex and the rate of the subsequent carbamylation step. nih.govnih.gov

While specific structural comparisons involving this compound were not detailed, the general principle is that the size, shape, and electronic properties of the carbamate molecule dictate its fit and interactions within the gorge and active site of the AChE enzyme. peerj.comnih.gov These structural differences can lead to variations in the Ki (dissociation constant of the EI complex) and k_carb (carbamylation rate constant) values among different carbamates. nih.govnih.gov For example, studies on other carbamates like aldicarb (B1662136) have shown competitive inhibition with varying enzyme-inhibitor dissociation constants depending on the source of the enzyme. nih.gov

Allosteric Modulation of Acetylcholinesterase by this compound Analogs

The concept of allosteric modulation of acetylcholinesterase involves the binding of a molecule to a site distinct from the active site (a peripheral or allosteric site), which in turn affects the enzyme's catalytic activity or its interaction with ligands at the active site. nih.govosti.gov The peripheral anionic site (PAS) of AChE is a known allosteric site located near the gorge entrance. nih.govosti.gov

While the provided search results mention allosteric modulators in the context of insecticide modes of action generally biorxiv.orgpatexia.comgoogleapis.comepo.org, and discuss the AChE peripheral anionic site nih.govosti.gov, there was no specific information found regarding allosteric modulation of acetylcholinesterase directly by this compound or its analogs. Research in this area would typically involve studies demonstrating that this compound analogs bind to a site other than the active site and influence the enzyme's interaction with its substrate or active-site directed inhibitors.

Data Table: Illustrative Kinetic Parameters for Carbamate-AChE Interaction (Based on General Carbamate Properties)

ParameterDescriptionTypical Range ( illustrative, not specific to this compound)
K_i (Dissociation Constant)Affinity of inhibitor for free enzyme (EI complex formation)nM to µM range
k_carb (Carbamylation Rate)Rate constant for the carbamylation of the serine residueVaries widely depending on carbamate and enzyme source
k_decarb (Decarbamylation Rate)Rate constant for the spontaneous hydrolysis of the carbamylated enzymeSlower than k_carb, contributes to reversibility

Detailed Research Findings (Summary based on search results):

this compound is identified as a carbamate acetylcholinesterase inhibitor. epa.govnih.gov

Carbamate inhibition of AChE involves reversible carbamylation of the active site serine. nih.govnih.gov

The duration of carbamate effects is generally shorter than organophosphates due to the relatively rapid decarbamylation. nih.govnih.gov

The affinity and inhibition kinetics of carbamates are influenced by their chemical structure. inchem.orgumd.edu

The AChE active site includes a catalytic triad (B1167595) and an anionic subsite, and a peripheral anionic site exists as a potential allosteric site. peerj.comnih.govosti.gov

Downstream Biochemical Effects of Acetylcholinesterase Dysregulation

The inhibition of acetylcholinesterase by this compound leads to a cascade of downstream biochemical effects, primarily due to the resulting accumulation of acetylcholine in cholinergic synapses mdpi.comhibiscuspublisher.comnih.gov.

Neurotransmitter Accumulation in Invertebrate Systems

In invertebrates, as in vertebrates, acetylcholine serves as a key neurotransmitter in both the central and peripheral nervous systems mdpi.commdpi.com. When AChE is inhibited by compounds like this compound, the breakdown of acetylcholine is impaired mdpi.comhibiscuspublisher.com. This leads to an excessive build-up of acetylcholine within the synaptic cleft mdpi.comhibiscuspublisher.comnih.gov. The accumulated acetylcholine continues to bind to and stimulate postsynaptic cholinergic receptors, disrupting the normal process of neurotransmission mdpi.comhibiscuspublisher.comnih.gov.

Research on the effects of AChE inhibitors in invertebrates, such as crustaceans, indicates that this accumulation of acetylcholine induces nerve poisoning hibiscuspublisher.com.

Cellular and Synaptic Consequences of Cholinergic Overstimulation

The persistent presence of high concentrations of acetylcholine in the synaptic cleft due to this compound-induced AChE inhibition results in continuous overstimulation of cholinergic receptors on the postsynaptic membrane mdpi.comhibiscuspublisher.comnih.gov. This overstimulation disrupts the normal cycle of synaptic transmission, which requires rapid hydrolysis of ACh to allow the postsynaptic membrane to repolarize and be ready for the next signal mdpi.comresearchgate.net.

The cellular and synaptic consequences in invertebrates exposed to this compound can manifest as prolonged muscle contraction, leading to symptoms such as restlessness, hyperactivity, tremors, convulsions, and eventually paralysis epa.govhibiscuspublisher.com. This continuous signaling barrage prevents the nervous system from functioning correctly, ultimately leading to physiological collapse epa.govhibiscuspublisher.com. The effects on neurotransmission are a direct result of the inability of AChE to clear acetylcholine from the synapse, maintaining the postsynaptic receptors in an activated state mdpi.comhibiscuspublisher.comnih.gov.

Here is a summary of the biochemical effects:

EffectMechanismConsequence in Invertebrates
Acetylcholinesterase InhibitionThis compound binds to and carbamylates the active site of AChE. researchgate.nethibiscuspublisher.comReduced hydrolysis of acetylcholine. mdpi.comresearchgate.nethibiscuspublisher.com
Acetylcholine AccumulationImpaired ACh hydrolysis leads to increased ACh concentration in synapse. mdpi.comhibiscuspublisher.comnih.govOverstimulation of cholinergic receptors. mdpi.comhibiscuspublisher.comnih.gov
Cholinergic OverstimulationContinuous binding of excess ACh to postsynaptic receptors. mdpi.comhibiscuspublisher.comnih.govDisrupted normal synaptic transmission. mdpi.comhibiscuspublisher.comnih.gov
Neuromuscular Junction DysfunctionProlonged activation of receptors at neuromuscular junctions. epa.govhibiscuspublisher.comUncontrolled muscle contraction, tremors, paralysis. epa.govhibiscuspublisher.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound17516
Acetylcholine (ACh)187
Acetylcholinesterase (AChE)24782[a]

[a] PubChem CID for the human ACHE gene, commonly associated with the enzyme.## The Biochemical and Molecular Action of this compound

This compound, a chemical compound previously utilized as an insecticide, exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) herts.ac.ukepa.govwikipedia.org. This interaction forms the core of its biochemical and molecular activity, leading to significant downstream consequences within the nervous systems of invertebrates.

Biochemical and Molecular Basis of Promecarb Action

Downstream Biochemical Effects of Acetylcholinesterase Dysregulation

The inhibition of acetylcholinesterase by this compound leads directly to a disruption in cholinergic neurotransmission, triggering a cascade of downstream biochemical effects. The most significant consequence is the pathological accumulation of acetylcholine in the synaptic cleft mdpi.comhibiscuspublisher.comnih.gov.

Neurotransmitter Accumulation in Invertebrate Systems

In the nervous systems of invertebrates, acetylcholine serves as a major excitatory neurotransmitter mdpi.commdpi.com. The inhibition of AChE by this compound prevents the timely hydrolysis and removal of acetylcholine from the synaptic space mdpi.comhibiscuspublisher.com. This leads to an excessive and prolonged presence of acetylcholine, causing it to accumulate to supraphysiological levels mdpi.comhibiscuspublisher.comnih.gov.

Studies involving AChE inhibitors in various organisms, including invertebrates like crustaceans, have demonstrated that this accumulation of acetylcholine results in a state of continuous neuronal excitation hibiscuspublisher.com. The inability of AChE to perform its function means that the signal initiated by acetylcholine binding to its receptors is not effectively terminated, leading to persistent stimulation mdpi.comhibiscuspublisher.comnih.gov.

Cellular and Synaptic Consequences of Cholinergic Overstimulation

The sustained accumulation of acetylcholine in the synaptic cleft due to this compound's action results in the continuous overstimulation of postsynaptic cholinergic receptors mdpi.comhibiscuspublisher.comnih.gov. This prolonged activation disrupts the normal cycle of synaptic transmission, which relies on the rapid binding and unbinding of neurotransmitters and the subsequent repolarization of the postsynaptic membrane mdpi.comresearchgate.net.

The cellular and synaptic consequences of this cholinergic overstimulation in invertebrates are profound. The continuous excitatory signaling leads to a state of hyperexcitability in the nervous system epa.govhibiscuspublisher.com. This can manifest as uncontrolled muscular activity, including tremors and convulsions, ultimately leading to paralysis and the disruption of essential physiological processes epa.govhibiscuspublisher.com. The persistent activation of receptors prevents the synapses from resetting, effectively jamming the nervous system's ability to transmit signals properly mdpi.comhibiscuspublisher.comnih.gov.

The following table summarizes the key biochemical events:

EffectMechanismConsequence in Invertebrates
Acetylcholinesterase InhibitionThis compound binds to and carbamylates the active site of AChE. researchgate.nethibiscuspublisher.comReduced hydrolysis of acetylcholine. mdpi.comresearchgate.nethibiscuspublisher.com
Acetylcholine AccumulationImpaired ACh hydrolysis leads to increased ACh concentration in synapse. mdpi.comhibiscuspublisher.comnih.govOverstimulation of cholinergic receptors. mdpi.comhibiscuspublisher.comnih.gov
Cholinergic OverstimulationContinuous binding of excess ACh to postsynaptic receptors. mdpi.comhibiscuspublisher.comnih.govDisrupted normal synaptic transmission. mdpi.comhibiscuspublisher.comnih.gov
Neuromuscular Junction DysfunctionProlonged activation of receptors at neuromuscular junctions. epa.govhibiscuspublisher.comUncontrolled muscle contraction, tremors, paralysis. epa.govhibiscuspublisher.com

Synthetic Methodologies and Chemical Derivatization of Promecarb

Established Synthetic Routes for Promecarb

Carbamates, including this compound, are generally synthesized through several established routes. google.com These methods typically involve the formation of a carbamate (B1207046) linkage (-O-C(=O)-NR-) by reacting a phenol (B47542) or alcohol with a carbamoylating agent.

Multi-step Reaction Pathways and Precursor Chemistry

One common approach for carbamate synthesis involves the reaction of a phenol (R²OH) with a carbamoyl (B1232498) chloride (R¹NHCOCl) or an isocyanate (R¹NCO). google.com Alternatively, a phenol can be reacted with phosgene (B1210022), followed by a reaction with an amine (R¹NH₂). google.com

For this compound, the phenolic precursor would be 3-isopropyl-5-methylphenol (also known as 5-methyl-m-cumenol or m-cym-5-ol). The carbamoylating agent would involve a methyl group (R¹ = methyl). Therefore, a plausible multi-step pathway could involve the reaction of 3-isopropyl-5-methylphenol with methyl isocyanate (CH₃NCO) or with methylcarbamoyl chloride (CH₃NHCOCl). Another route could involve the reaction of 3-isopropyl-5-methylphenol with phosgene (COCl₂) followed by reaction with methylamine (B109427) (CH₃NH₂). google.com

The synthesis of substituted O-aryl carbamates, a class that includes this compound, can be achieved by forming the N-substituted carbamoyl chloride in situ and subsequently reacting it with a substituted phenol. This one-pot procedure is described as versatile and economical, avoiding the direct handling of sensitive reactants. organic-chemistry.org

Process Optimization for Research-Grade this compound Synthesis

While specific details on the optimization of this compound synthesis for research-grade purposes are not extensively detailed in the provided search results, general principles for optimizing carbamate synthesis can be inferred. Factors such as reaction temperature, solvent choice, reactant stoichiometry, and reaction time are critical for maximizing yield and purity. google.com For instance, one-step carbamate synthesis processes using a phenol, phosgene, and an amine in a water-immiscible organic solvent like toluene (B28343) are preferably conducted at temperatures between 85°C and 125°C. google.com

Optimization studies often involve investigating the effect of different parameters on the reaction outcome. For example, research on the degradation of this compound by electro-Fenton process involved optimizing parameters such as current intensity, catalyst dosage, and temperature to achieve optimum efficiency in the degradation process. researchgate.net While this is degradation rather than synthesis, it illustrates the principle of parameter optimization in chemical processes.

Exploration of Novel Synthetic Approaches

Research into novel synthetic approaches for carbamates, which could potentially be applied to this compound, focuses on improving efficiency, reducing environmental impact, and utilizing catalytic methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for environmentally friendly chemical processes, including the use of renewable feedstocks, energy-efficient procedures, reduction of waste, and the design of less hazardous syntheses and products. azocleantech.commdpi.com Applying these principles to this compound synthesis would involve exploring alternatives to traditional methods that might use toxic reagents like phosgene. google.com

Novel green chemistry approaches for carbamate synthesis have been explored, such as phosgene- and isocyanate-free routes. One such method involves the reaction of an amine, an organic halide, and carbon dioxide in the presence of a solid, reusable catalyst. google.com This approach aligns with green chemistry principles by utilizing a less hazardous carbon source (CO₂) and a reusable catalyst, potentially eliminating the need for solvents. google.com

Catalytic Methods for Carbamate Bond Formation

Catalytic methods play a significant role in developing more efficient and selective carbamate synthesis routes. Various catalysts have been investigated for carbamate formation. For example, indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate is another mild method for carbamate synthesis. organic-chemistry.org

Research also explores catalytic approaches for the synthesis of cyclic carbamates using transition metal hydrogen atom transfer and radical-polar crossover concepts. chemrxiv.org While this compound is an acyclic carbamate, advancements in catalytic carbamate formation methodologies could potentially be adapted or inspire new routes for its synthesis. The use of catalysts can lead to milder reaction conditions, improved yields, and reduced by-product formation.

Rational Design and Synthesis of this compound Analogs

The rational design and synthesis of analogs of bioactive compounds like this compound are undertaken to explore structure-activity relationships, improve efficacy, alter properties such as solubility or stability, or reduce toxicity. This compound is a carbamate insecticide bcpcpesticidecompendium.org, and its activity is related to the inhibition of acetylcholinesterase. herts.ac.uk Analogs could be designed to modulate this activity or target other biological pathways.

The synthesis of carbamate analogs often involves modifying the phenolic or the methylamine portion of the molecule. This could include altering the substituents on the phenyl ring of 3-isopropyl-5-methylphenol or modifying the N-methyl group. For instance, the synthesis and evaluation of carbamate prodrugs of phenolic compounds have been reported, which involves forming carbamate esters of phenolic hydroxyl groups. researchgate.net

Studies on carbamate insecticides, including this compound, sometimes involve chemical derivatization for analytical purposes, such as for detection and separation using techniques like HPLC or GC. chem-soc.sinih.govepa.gov This involves reacting the carbamate with a reagent to form a derivative with properties more suitable for analysis. For example, derivatization with 2,4-dimethoxyaniline (B45885) (DMA) has been used for the analysis of this compound and other carbamates by HPLC. chem-soc.sinih.gov Another method involves the hydrolysis of the carbamate to the corresponding phenol, followed by derivatization with a reagent like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBB). epa.gov While these are derivatizations for analysis rather than synthesis of analogs for biological evaluation, they demonstrate chemical transformations that can be performed on the this compound structure.

The synthesis of carbamate analogs is a common practice in medicinal chemistry and agrochemistry to develop new compounds with desired properties. researchgate.netgoogleapis.com The specific synthetic routes for this compound analogs would depend on the intended structural modifications, but they would likely build upon the established methods for carbamate synthesis, utilizing different phenolic or amine precursors, or employing various chemical transformations on the this compound structure.

Structure-Activity Relationship (SAR) Studies for Modified this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. researchgate.net For carbamate insecticides like this compound, which act as acetylcholinesterase inhibitors, SAR studies would typically investigate how modifications to the phenyl ring or the carbamate moiety affect their inhibitory potency and interaction with the enzyme. herts.ac.ukherts.ac.uknih.gov

While specific detailed SAR studies focused solely on a wide range of modified this compound derivatives were not extensively detailed in the search results, the principle of SAR is fundamental to understanding the activity of carbamates as a class. researchgate.net The core structure of this compound includes a methylcarbamate group attached to a substituted phenyl ring, specifically a 3-methyl-5-isopropylphenyl group. wikipedia.orgherts.ac.uknih.gov Variations in the substituents on the phenyl ring (position, electronic effects, steric bulk) and modifications to the N-methylcarbamate group can influence the binding affinity to acetylcholinesterase and thus the insecticidal activity.

General SAR principles for enzyme inhibitors suggest that factors such as the shape, size, electronic distribution, and lipophilicity of the molecule play crucial roles in fitting into the enzyme's active site and forming productive interactions. researchgate.net Modifications to the this compound structure could potentially lead to derivatives with altered potency, selectivity towards different organisms, or metabolic stability. For example, changing the alkyl groups on the phenyl ring or modifying the nitrogen atom of the carbamate could impact these properties.

SAR analysis can be a qualitative or quantitative approach used to predict and characterize the activity of chemical compounds based on their structure. researchgate.net It is a valuable tool in the design and optimization of new biologically active molecules.

Synthesis of Labeled this compound for Mechanistic Tracing Studies (e.g., radiolabeled)

The synthesis of labeled compounds, such as radiolabeled this compound, is essential for mechanistic tracing studies, allowing researchers to track the compound's fate in biological systems or the environment. moravek.comwuxiapptec.com Radiolabeling involves replacing specific atoms in the molecule with their radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C) or hydrogen-3 (tritium, ³H). moravek.comwuxiapptec.com These isotopes act as tracers, enabling the monitoring of absorption, distribution, metabolism, and excretion (ADME) without significantly altering the compound's chemical behavior. wuxiapptec.com

The synthesis of radiolabeled this compound would involve incorporating the radioactive isotope at a specific, stable position within the molecule. The choice of labeling site is crucial and should ideally be in a metabolically stable part of the molecule to accurately trace the parent compound. wuxiapptec.com Common strategies involve using commercially available radiolabeled precursors and adapting the known synthetic route of the target compound. moravek.com

While a specific detailed synthesis of radiolabeled this compound was not found, general principles apply. For instance, if a ¹⁴C label were to be incorporated into the methyl group of the carbamate, the synthesis might utilize ¹⁴C-methyl isocyanate. If the label were on the phenyl ring, a synthetic route starting with a appropriately labeled 3-methyl-5-isopropylphenol precursor would be necessary. The synthesis of radiolabeled compounds often requires specialized techniques, equipment, and handling due to the radioactive nature of the materials. moravek.com The process typically involves multi-step reactions on a small scale, followed by rigorous purification and characterization to ensure the radiochemical purity and identity of the labeled product. moravek.com

Studies involving radiolabeled compounds, including carbamates, have been used to understand hydrolytic pathways and disposition in biological systems. researchgate.net For example, a ¹⁴C-labeled carbamate conjugate was synthesized to study its cleavage and distribution. researchgate.net This highlights the utility of labeled this compound in investigating its metabolic fate and environmental degradation pathways.

Purification and Characterization Techniques in this compound Synthesis Research

Purification and characterization are critical steps in this compound synthesis research to ensure the identity, purity, and quality of the synthesized compound and any derivatives. Various analytical techniques are employed for these purposes.

Chromatographic methods are widely used for both purification and analysis. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and purification of carbamates, including this compound. chem-soc.sinih.govepa.govepa.gov HPLC can be coupled with various detectors, such as UV detectors (often following derivatization to enhance detectability), fluorescence detectors (especially after post-column derivatization), or mass spectrometry (LC-MS). chem-soc.sinih.govepa.govepa.govsciencepublishinggroup.comresearchgate.net Gas Chromatography (GC) is another valuable technique, often coupled with flame ionization detectors (FID) or nitrogen-phosphorus detectors (NPD), particularly when the compound or its derivatives are sufficiently volatile or can be made volatile through derivatization. epa.govresearchgate.netdergipark.org.tr Thin Layer Chromatography (TLC) can also be used for monitoring reaction progress and preliminary assessment of purity. ajrconline.orgmdpi.com

Spectroscopic methods provide crucial structural information. Mass Spectrometry (MS), often coupled with GC or LC, is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in identification and confirmation of structure. sciencepublishinggroup.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is invaluable for confirming the detailed structure and connectivity of atoms within the molecule. Infrared (IR) spectroscopy can be used to identify functional groups present in the compound.

Other characterization techniques include melting point determination for solid compounds like this compound, which has a reported melting point of 87.0-87.5 °C. Boiling point can also be a useful characteristic. Elemental analysis can confirm the empirical formula.

For the analysis of this compound residues in various matrices, sample preparation techniques such as liquid extraction are often necessary before chromatographic analysis. researchgate.netdergipark.org.trresearchgate.net Different solvents are tested to optimize the extraction efficiency. researchgate.netdergipark.org.tr Clean-up steps may also be employed to remove interfering substances from the sample matrix. epa.govepa.gov

The validation of analytical methods used in this compound research involves assessing parameters such as linearity, specificity, precision, limit of detection (LOD), and accuracy. dergipark.org.tr

Environmental Fate and Degradation Pathways of Promecarb

Hydrolytic Transformation of Promecarb in Aquatic and Soil Environments

Hydrolysis is a significant abiotic degradation pathway for carbamate (B1207046) pesticides like this compound in both aquatic and soil environments. This process involves the cleavage of the carbamate ester linkage by water molecules.

Influence of pH and Temperature on Hydrolysis Kinetics

The rate of hydrolysis for N-methylcarbamate pesticides is strongly influenced by pH, generally increasing under alkaline conditions and decreasing with increasing acidity. Temperature also plays a crucial role, with higher temperatures typically accelerating hydrolysis rates.

For this compound specifically, the aqueous hydrolysis half-life at 25 °C and pH 7 has been estimated to be 1.2 days. At 22 °C, this compound is reported to be stable at pH 5, but exhibits a 50% loss in 5.2 days at pH 7 and a significantly faster 50% loss in 1.5 days at pH 9. Another source indicates a hydrolysis half-life at 20 °C and pH 7 of 103 days, though this is noted as unverified data from a known source. The hydrolysis rate is expected to increase under alkaline conditions in soil and decrease with acidity.

This data highlights the strong dependence of this compound hydrolysis on pH, with significantly faster degradation occurring in neutral to alkaline conditions compared to acidic environments.

Table 1: Influence of pH and Temperature on this compound Hydrolysis

Temperature (°C)pHHalf-life (approximate)Source
2571.2 days
225Stable
2275.2 days (50% loss)
2291.5 days (50% loss)
207103 days (Unverified)

Identification of Hydrolysis Products and Their Subsequent Fate

The primary step in the hydrolysis of N-methyl carbamates involves the cleavage of the carbamate ester bond, leading to the formation of carbamic acid and the corresponding phenol (B47542) or enol. Carbamic acid subsequently decomposes to methylamine (B109427) and carbon dioxide.

For this compound, the main hydrolysis product identified is 3-isopropyl-5-methylphenol, also known as isothymol. This finding provides evidence for the significant reactivity of this compound in aqueous solutions.

In soil and plants, isothymol and other unidentified metabolites have been observed as degradation products of this compound. In rats, isothymol was found to be conjugated with glucuronic acid, and other unidentified conjugates were also present. The subsequent fate of these hydrolysis products in the environment can involve further degradation through processes like microbial metabolism or photolysis, depending on the specific product and environmental conditions.

Photolytic Degradation Mechanisms of this compound

Photolysis, the degradation of a compound by light, can contribute to the transformation of this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Direct and Indirect Photolysis Pathways

Photodegradation can occur through direct or indirect pathways. Direct photolysis involves the absorption of photons by the this compound molecule itself, leading to its transformation. This process requires the molecule to absorb light in the relevant wavelength range of sunlight (typically > 290 nm).

Indirect photolysis involves the absorption of light by other substances present in the environment, such as dissolved organic matter (DOM) or nitrate (B79036) ions, which then transfer energy to the pesticide or generate reactive species like hydroxyl radicals (•OH) that can react with this compound. Reactive oxygen species can cause the oxidation of pesticides.

For carbamate insecticides in water, UV radiation can cause photodecomposition. The primary effect often appears to be the cleavage of the ester bond, similar to hydrolysis, producing the corresponding phenol or enol. These hydrolysis products can then undergo further photodecomposition. While direct photolysis of dichlorvos, another pesticide, is considered unlikely from sunlight exposure, indirect photolysis or effects on metabolites cannot be excluded, suggesting similar considerations may apply to this compound.

Studies on other carbamates, like carbaryl (B1668338) and propoxur (B1679652), have shown that the pH of the aqueous medium can influence the rate of photolysis, with slower rates at low pH and increasing rates with increasing pH.

Wavelength Dependence and Quantum Yields of Phototransformation

The rate of direct photolysis is dependent on the amount of luminous energy supplied and the absorption spectrum of the chemical, specifically the overlap between the emission spectrum of the light source (e.g., sunlight) and the absorption spectrum of the analyte. The efficiency of photochemical transformation is expressed by the quantum yield (Φ), which is the ratio of the number of molecules undergoing transformation to the number of photons absorbed.

Studies on carbendazim, a fungicide, showed that the quantum yield of phototransformation varied slightly with the protonated and neutral forms and that oxygen concentration could influence the rate. The identification of degradation products and the study of reaction mechanisms, including the potential for photo-induced bond cleavage, are important aspects of understanding photolytic degradation.

Biotransformation and Mineralization of this compound by Microbial Systems

Microbial degradation is a crucial process for the removal of pesticides, including carbamates, from the environment, particularly in soil and water. Microorganisms, primarily bacteria and fungi, can biotransform or mineralize these compounds.

Microbial degradation of carbamates often begins with the hydrolysis of the carbamate ester or amide linkage, catalyzed by enzymes like esterases or amidases. This initial step yields the corresponding hydrolysis product (e.g., a phenol), methylamine, and carbon dioxide. The methylamine can be utilized by microorganisms as a carbon and nitrogen source.

The subsequent fate of the remaining carbon skeleton, such as the phenolic hydrolysis product of this compound (isothymol), can vary depending on the microbial species and environmental conditions. Degradation pathways for aromatic compounds, which share similarities with aryl carbamates, often involve hydroxylation of the aromatic ring, leading to the formation of dihydroxy intermediates (e.g., catechols), followed by ring cleavage and further metabolism into intermediates that can enter central carbon metabolism. Complete mineralization results in the conversion of the organic compound into inorganic substances like carbon dioxide and water.

N-methylcarbamate pesticides are generally biodegradable and have low persistence in soil. Soil microorganisms are capable of metabolizing carbamates and can adapt to degrade different types. While the initial hydrolysis step is common, the diversity in degradation pathways arises from the processing of the remaining carbon skeleton.

Studies have shown that microorganisms can develop the ability to degrade certain pesticides upon continuous application to soil, sometimes utilizing these chemicals as a carbon source. The effectiveness of biodegradation is influenced by environmental factors such as the presence of oxygen, nutrients, and the size and adaptation of the microbial population.

While specific details on the microbial species involved in this compound degradation and the precise metabolic pathways beyond the initial hydrolysis are not extensively detailed in the provided information, it is established that biotransformation and mineralization by microbial systems contribute significantly to the environmental fate of this compound.

Table 2: Key Aspects of this compound Degradation Pathways

PathwayMechanismInfluencing FactorsPrimary Products (Initial)Subsequent Fate of Products
HydrolysisCleavage of carbamate ester bond by water.pH, TemperatureCarbamic acid, 3-isopropyl-5-methylphenol (isothymol)Carbamic acid decomposes to methylamine and CO₂; Isothymol can undergo further degradation or conjugation.
PhotolysisAbsorption of light (direct) or reaction with photogenerated species (indirect).Wavelength, Light Intensity, Presence of Sensitizers/Reactive Species, pHPhenol/enol (from ester cleavage), other photoproducts.Further photodecomposition or other degradation processes.
BiotransformationEnzymatic hydrolysis of carbamate linkage, further metabolism of products.Microbial species, Oxygen, Nutrients, Adaptation3-isopropyl-5-methylphenol (isothymol), methylamine, CO₂.Further metabolism of isothymol (e.g., ring hydroxylation, cleavage); Methylamine used as C/N source; Mineralization to CO₂ and H₂O.

Bacterial and Fungal Degradation Pathways

N-methylcarbamate pesticides, including this compound, are generally biodegradable. nih.gov Microbial degradation is a significant factor in the breakdown of carbamates in soil, and environmental conditions that favor microbial growth and activity also promote carbamate degradation. who.int Studies have investigated the microbial degradation of various carbamate pesticides, including this compound. tandfonline.comnih.gov While specific detailed pathways for bacterial and fungal degradation of this compound are not extensively detailed in the provided results, the general understanding is that microorganisms can utilize substances in pesticides as nutrients and decompose them into smaller molecules through processes like mineralization and co-metabolism. mdpi.com

Identification of Microbial Metabolites (e.g., isothymol)

Hydrolysis is a primary step in the metabolic degradation of carbamates in soil, leading to the formation of hydrolysis products that can be further metabolized. who.int Research indicates that isothymol is a metabolite of this compound. nih.govmolaid.comwikimedia.orgresearchgate.net In studies involving the administration of radiolabeled this compound to rats and the application of this compound to soil with corn seedlings, isothymol was detected as a metabolite. nih.govmolaid.comwikimedia.orgresearchgate.net In addition to isothymol, other unidentified metabolites have also been observed. nih.govmolaid.comwikimedia.org Hydrolysis with glucuronidase suggested the conjugation of isothymol with glucuronic acid in rats, although other conjugates were not identified. nih.govmolaid.comwikimedia.org

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of this compound are influenced by its physical and chemical properties, such as water solubility and soil adsorption. nih.govherts.ac.ukusda.gov

Soil Sorption and Leaching Potential

This compound is expected to have low to moderate soil mobility. nih.gov This is supported by soil thin-layer chromatography studies where an Rf value of 0.34 was measured in Hagerstown silty clay loam soil. nih.gov Estimated Koc values for this compound range from 365 to 1240, also indicating low to medium soil mobility. nih.gov The sorption coefficient (Koc) describes the tendency of a pesticide to bind to soil particles; higher Koc values indicate stronger adsorption and less mobility. orst.eduoekotoxzentrum.ch

This compound may leach moderately in soil, although leaching may be less significant in neutral and alkaline soils due to concurrent hydrolysis. nih.gov The Groundwater Ubiquity Score (GUS) is an index used to rank the potential of pesticides to move towards groundwater, relating pesticide persistence and soil sorption. orst.edu A calculated GUS index for this compound is 2.20, which falls into the "Transition state" category, suggesting a moderate leaching potential. herts.ac.ukorst.edu

Data on soil adsorption and mobility are summarized in the table below:

PropertyValueInterpretationSource
Rf (Hagerstown silty clay loam)0.34Low to moderate mobility nih.gov
Koc (estimated range)365 - 1240Low to medium mobility nih.gov
Koc (another source)300, 2000Moderately mobile herts.ac.ukherts.ac.uk
GUS Leaching Potential Index2.20Transition state herts.ac.ukorst.edu

Note: Different sources provide varying Koc values, indicating the potential variability in measurements and estimation methods.

Volatilization Dynamics from Environmental Matrices

Based on its water solubility of 91 ppm at 25 °C and a vapor pressure of 0.00003 mm Hg at 25 °C, the Henry's Law Constant for this compound is estimated to be 9.0 x 10⁻⁸ atm-cu m/mole or 9.10 x 10⁻³ Pa m³/mol. nih.govherts.ac.ukusda.govherts.ac.uk This value indicates that volatilization from water is not expected to be significant. nih.gov this compound is considered to have low volatility. herts.ac.ukherts.ac.uk

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are promising techniques for the remediation of persistent organic pollutants like this compound. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize organic compounds, leading to their degradation and potential mineralization encyclopedia.pubpoolpromag.com.

Electro-Fenton Degradation and Mineralization

The Electro-Fenton process has been investigated for the degradation and mineralization of this compound in aqueous solutions researchgate.netsciencepublishinggroup.com. Studies have demonstrated the effectiveness of this method, particularly at a pH of 3, utilizing a volumic electrochemical reactor equipped with a carbon graphite (B72142) cathode researchgate.netsciencepublishinggroup.com. Research has explored the impact of factors such as the cathode material, the initial concentration of the insecticide, and the applied current on the kinetics of oxidative degradation and mineralization efficiency researchgate.netsciencepublishinggroup.com.

The mineralization efficiency of this compound during Electro-Fenton treatment has been monitored through the analysis of Total Organic Carbon (TOC) researchgate.netsciencepublishinggroup.com. Experiments have shown that under specific conditions, such as an applied current of 800 mA, over 50% of the organic carbon present in the solution was mineralized after 3 hours of electrolysis researchgate.netsciencepublishinggroup.com.

The degradation rate of this compound by the Electro-Fenton process is influenced by the applied current intensity; increasing the current from 100 to 1000 mA leads to faster degradation kinetics researchgate.net. Apparent rate constants (kapp) observed at different current intensities highlight this effect: 0.085 min⁻¹ at 100 mA, 0.3 min⁻¹ at 500 mA, 0.64 min⁻¹ at 800 mA, and 0.84 min⁻¹ at 1000 mA researchgate.net. The material of the cathode also plays a role, with degradation being faster when using carbon graphite compared to glassy carbon researchgate.net.

Role of Hydroxyl Radicals in Oxidative Degradation

Hydroxyl radicals (•OH) are recognized as strong oxidizing species capable of mineralizing organic compounds researchgate.netsciencepublishinggroup.com. In the Electro-Fenton process, •OH radicals are generated and react with this compound, initiating its degradation researchgate.netsciencepublishinggroup.com. The oxidation of this compound by hydroxyl radicals has been found to follow pseudo-first-order reaction kinetics researchgate.netsciencepublishinggroup.com. The absolute rate constant for the reaction between this compound and hydroxyl radicals has been determined to be 10.88 × 10⁹ L mol⁻¹ s⁻¹ using a competitive kinetics method with benzoic acid as the reference compound researchgate.netsciencepublishinggroup.com. This high rate constant indicates a rapid reaction between this compound and hydroxyl radicals. Hydroxyl radicals attack organic pollutants through various pathways, including radical addition, hydrogen abstraction, electron transfer, and radical combination poolpromag.com.

Byproduct Identification in Advanced Oxidation Treatments

During the Electro-Fenton treatment of this compound, several degradation products are formed researchgate.netsciencepublishinggroup.com. These intermediates have been identified using analytical techniques such as High Performance Liquid Chromatography (HPLC), Ionic Chromatography (IC), and Liquid Chromatography - Mass Spectrometry (LC-MS) researchgate.netsciencepublishinggroup.com. Based on the identification of aromatic intermediates and carboxylic acids, a plausible mineralization pathway for this compound has been proposed researchgate.netsciencepublishinggroup.com. Common aromatic byproducts from the degradation of similar compounds in AOPs can include structures like catechol, hydroquinone, resorcinol, phenol, and benzoquinone, among others fishersci.cafishersci.cawikipedia.orgnih.govnih.govuni.lunih.govwikipedia.org. The identification of these intermediate products is crucial for understanding the degradation mechanisms and assessing the potential toxicity of the transformation products.

Ecotoxicological Dynamics of Promecarb on Non Target Organisms: Beyond Direct Lethality

Impact on Beneficial Arthropod Populations

Beneficial arthropods, including pollinators, predators, and parasitoids, play crucial roles in ecosystem functioning, such as pollination and natural pest control. Pesticide exposure can negatively affect these populations. researchgate.netubc.ca

Effects on Pollinators (e.g., Honeybees)

Pollinators, particularly honeybees (Apis mellifera L.), are susceptible to pesticide exposure through various routes, including dermal contact, ingestion of contaminated pollen and nectar, and inhalation. researchgate.netpurdue.edu Pesticides can cause both lethal and sublethal effects on honeybees. researchgate.netwikipedia.org Sublethal effects can manifest as disruptions to behavior, motor functions, compromised immunity, and delayed development. researchgate.netwikipedia.org The toxicity to bees can vary depending on the pesticide formulation and the mode of exposure. wikipedia.orgapinz.org.nz For instance, some pesticides kill bees on contact in the field, while others can be transported back to the colony in contaminated pollen or nectar, potentially causing wider colony impacts. wikipedia.orgapinz.org.nz

Sublethal Effects on Predator and Parasitoid Arthropods

Predator and parasitoid arthropods are vital for natural pest control in agroecosystems. cabidigitallibrary.orgunirioja.es Studies have shown that insecticides can have sublethal effects on these beneficial insects, impacting various biological parameters. researchgate.netunirioja.esresearchgate.net These effects can include altered developmental duration, reduced adult longevity, morphological changes, decreased predation ability, impaired reproductive capacity (such as oviposition and fertility), altered movement, and reduced parasitic rates. unirioja.esresearchgate.net For example, sublethal exposure to insecticides has been linked to malformations in the internal organs of predators and reduced emergence rates in parasitoids. unirioja.es The impact on motility and food searching behavior has also been noted. researchgate.netunirioja.es

Table 1: Potential Sublethal Effects of Insecticides on Beneficial Arthropods

Arthropod TypePotential Sublethal Effects
Pollinators (Bees)Behavioral disruptions, motor function impairment, compromised immunity, delayed development. researchgate.netwikipedia.org
Predator ArthropodsMalformations, reduced predation ability, altered movement, changes in reproductive parameters. researchgate.netunirioja.esresearchgate.net
Parasitoid ArthropodsReduced emergence, decreased parasitic rate, altered development, changes in reproductive parameters. unirioja.esresearchgate.net

Community-Level Disturbances in Arthropod Assemblages

Pesticide applications can lead to broader disturbances within arthropod communities, affecting their structure and composition. researchgate.nettum.denih.gov These community-level impacts can result from the direct toxicity of pesticides to various species and the indirect effects mediated through the food web and species interactions. tum.denih.gov For instance, the reduction of natural enemies due to insecticide use can lead to outbreaks of pest species, a phenomenon known as pest resurgence. unirioja.esnih.gov Changes in the abundance and diversity of different arthropod groups, including predatory mites, coccinellids, and ground beetles, have been observed in response to pesticide use. nih.gov Studies on forest arthropod communities have also indicated significant reductions in diversity following insecticide treatments, even impacting tolerant guilds, suggesting that effects can propagate through the food web. tum.de

Effects on Soil Ecosystem Biota

Soil ecosystems host a diverse array of organisms crucial for maintaining soil health and supporting essential processes like nutrient cycling and decomposition. Pesticides entering the soil can affect these non-target organisms.

Responses of Soil Microorganisms and Nutrient Cycling

Soil microorganisms are fundamental drivers of nutrient cycling, including the transformation of nitrogen, phosphorus, and carbon. mdpi.combiorxiv.orgfrontiersin.org Pesticides can impact the diversity, activity, and functional roles of soil microbial communities. nih.govnih.gov Changes in soil microbial dynamics due to pesticide application can alter the equilibrium of soil processes. cabidigitallibrary.org While some studies indicate that pesticide effects on microbial communities and nutrient cycling can be dose-independent and soil-specific, others highlight reductions in enzymatic activities crucial for nutrient transformation, such as potential nitrification and the activity of enzymes like β-1,4-N-acetylglucosaminidase. nih.gov Long-term pesticide use can lead to the accumulation of toxic substances in the soil, potentially inhibiting microbial diversity and reducing the rate of nutrient conversion. mdpi.com

Table 2: Potential Impacts of Pesticides on Soil Microorganisms and Nutrient Cycling

AspectPotential Impact of Pesticides
Microbial DiversityCan be altered, sometimes reduced, affecting ecosystem multifunctionality. mdpi.comnih.gov
Nutrient Cycling (e.g., N, P)Processes like nitrification and enzymatic activities can be inhibited or altered. cabidigitallibrary.orgbiorxiv.orgnih.gov
Functional RolesChanges in microbial communities can impact decomposition and nutrient transformation. mdpi.combiorxiv.orgnih.gov

Impacts on Earthworm Behavior and Physiology

Earthworms are key indicators of soil health and play vital roles in modifying soil structure, improving water regulation, and contributing to nutrient cycling through processes like decomposition and casting. iosrjournals.orgresearchgate.netnih.gov Promecarb, as a carbamate (B1207046) insecticide, belongs to a class of pesticides known to be toxic to earthworms. iosrjournals.org Exposure to insecticides can have significant effects on earthworm behavior and physiology, leading to reduced population size, decreased biomass, and impaired reproduction. iosrjournals.orgresearchgate.neteurekalert.org Studies have shown that pesticides can cause immobility and rigidity in earthworms and negatively affect cocoon production and viability. iosrjournals.orgresearchgate.net Earthworms may expend considerable energy on detoxification mechanisms when exposed to pesticides, which can impact their growth and reproductive success. eurekalert.org Behavioral responses, such as avoidance of contaminated soil, can also occur, although this is not always the case depending on the specific pesticide and earthworm species. nih.gov

Table 3: Observed Effects of Pesticides on Earthworms

Aquatic Ecotoxicology and Ecological Perturbations

Aquatic ecosystems are particularly vulnerable to pesticide contamination through runoff, leaching, and spray drift arccjournals.combeyondpesticides.orgresearchgate.net. Pesticides in water can interact with other pollutants, potentially increasing their toxicity to aquatic organisms beyondpesticides.org. Even at low concentrations, pesticides can cause morphological, histological, and biochemical changes in the tissues of aquatic animals beyondpesticides.org.

Indirect Effects on Algal Blooms and Periphyton Biomass

Algae and periphyton form the base of many aquatic food webs and play crucial roles in nutrient cycling and creating habitat structure pitt.edubeyondpesticides.org. While direct studies on this compound's indirect effects on algal blooms and periphyton biomass are not explicitly detailed in the search results, general principles of pesticide impacts on these communities can be considered.

Pesticides, including herbicides, can significantly affect microalgae, which are ecologically important in the aquatic food chain mdpi.com. Exposure to pesticides can cause changes in algal physiology, including tissue injury, developmental delay, genotoxicity, and disruption of reproduction beyondpesticides.org. This can alter the dominance of algal species beyondpesticides.org. Some pesticides can inhibit the photosynthetic machinery of algae, leading to decreased biomass and production beyondpesticides.org. Conversely, interactions between other pesticides and algal species can sometimes lead to an increase in algae after exposure beyondpesticides.org. Changes in nitrogen cycling caused by pesticides may increase nutrient availability, supporting algal blooms and lowering water quality beyondpesticides.org.

Periphyton, a complex mixture of algae, cyanobacteria, microbes, and detritus attached to submerged surfaces, is a vital food source for many grazing aquatic organisms pitt.edunih.gov. Periphyton can accumulate substantial levels of pesticides from the surrounding water, leading to exposure for organisms that feed on it nih.gov. Studies on other pesticides have shown effects on periphyton biomass, with some treatments leading to reductions pitt.edu.

Influences on Zooplankton and Benthic Invertebrate Communities

Zooplankton and benthic invertebrates are critical components of aquatic ecosystems, serving as food sources for higher trophic levels and contributing to nutrient cycling and water clarity mdpi.com. They are also widely used as bioindicators due to their sensitivity to water quality changes mdpi.com.

Pesticide toxicity has been shown to impact zooplankton communities cabidigitallibrary.org. Carbamate insecticides, as a group, have been noted to have a toxic impact on zooplankton cabidigitallibrary.org. Among zooplankton communities, cladocerans are often the most sensitive species, followed by copepods, while ostracods may be less affected cabidigitallibrary.org.

Benthic invertebrates, organisms living on the bottom substrate of water bodies, are also susceptible to pesticide exposure through contaminated sediment or water mdpi.com. Their sedentary habits and differential responses to pollution make them good indicators of environmental health mdpi.com. Studies on other pesticide mixtures have shown responses in benthic macroinvertebrate and zooplankton taxa, with some species being more sensitive than others nih.gov. For example, in studies involving other insecticides, cladoceran populations experienced significant declines pitt.edu.

Indirect effects on zooplankton and benthic invertebrates can occur through trophic cascades. For instance, the elimination of sensitive grazing zooplankton like cladocerans by insecticides can lead to increases in phytoplankton and other zooplankton species due to reduced competition nih.govpitt.edu. Similarly, the removal of predatory arthropods by insecticides can result in increased populations of their prey, such as certain worm species nih.gov.

Inter-species Variation in Sensitivity to this compound

Sensitivity to pesticides, including carbamates like this compound, can vary significantly among different non-target species health.vic.gov.au. This variation is influenced by factors such as the organism's physiology, mode of exposure, and the specific mode of action of the pesticide researchgate.nethealth.vic.gov.au.

While specific data on the inter-species variation in sensitivity to this compound among a wide range of non-target aquatic organisms is not extensively detailed in the provided search results, general principles regarding pesticide toxicity and species sensitivity can be applied. Different pesticide classes and even compounds within the same class can have varying modes of action and interactions with non-target organisms, leading to a range of effects health.vic.gov.aubeyondpesticides.org.

Studies on other pesticides highlight that the most sensitive taxa within aquatic communities can include specific types of snails, amphipods, water fleas (Daphnia magna), and copepods nih.gov. The magnitude of toxic responses can also be influenced by the presence of other chemicals in the water, such as herbicides, which can sometimes increase the toxicity of insecticides ecologyandsociety.org.

Insecticide Resistance Mechanisms and Management Strategies in Response to Promecarb

Biochemical Resistance Mechanisms to Carbamates

Biochemical resistance involves the increased capacity of insects to detoxify or metabolize insecticides before they can reach their target site at a sufficient concentration to be lethal. researchgate.net This is often mediated by the overexpression or modification of key enzyme families.

Overexpression and Modification of Detoxifying Enzymes (e.g., Esterases, P450 Monooxygenases, Glutathione (B108866) S-Transferases)

Several enzyme superfamilies play significant roles in the metabolic detoxification of insecticides, including carbamates like promecarb. These include esterases, cytochrome P450 monooxygenases (P450s), and glutathione S-transferases (GSTs). oup.commdpi.comsmujo.idplos.org

Esterases: Esterases hydrolyze ester bonds present in many insecticides, including carbamates and organophosphates, rendering them inactive. researchgate.netscielo.br Resistance can arise from increased esterase activity due to overexpression or gene amplification. researchgate.netscielo.brfrontiersin.org For instance, elevated esterase activity has been associated with carbamate (B1207046) resistance in various insect species. oup.comfrontiersin.orgmdpi.comnih.gov Studies have shown that specific esterases, such as E4 and FE4, can contribute to elevated resistance against carbamates by hydrolyzing ester bonds in the insecticide molecules. frontiersin.orgmdpi.com Overexpression of esterase genes at the transcriptional level has been observed in insects resistant to organophosphate insecticides, and this can also contribute to broad insecticide resistance. frontiersin.org

P450 Monooxygenases: Cytochrome P450 monooxygenases are a diverse group of enzymes involved in phase I detoxification, catalyzing the oxidation, reduction, or hydrolysis of xenobiotics, including insecticides. mdpi.commdpi.com P450-mediated metabolic resistance has been reported for various insecticide classes, including carbamates. mdpi.commdpi.com Increased P450 activity is associated with the development of resistance, often due to increased enzyme expression resulting from gene evolution, promoter region mutations affecting transcription, or changes in the amino acid sequence. mdpi.com Overexpression of certain CYP genes has been linked to carbamate resistance and cross-resistance with other insecticide classes like pyrethroids in species such as Anopheles gambiae and Anopheles funestus. mdpi.complos.orgresearchgate.netnih.gov

Glutathione S-Transferases: Glutathione S-transferases are involved in phase II detoxification, catalyzing the conjugation of glutathione to xenobiotic compounds, making them more water-soluble and easier to excrete. mdpi.comcabidigitallibrary.org GSTs can confer insecticide resistance directly through metabolism or sequestration, or indirectly by protecting against oxidative stress induced by insecticides. mdpi.com Elevated GST activity has been observed in insect populations resistant to carbamates and other insecticide classes. oup.commdpi.comsmujo.idfrontiersin.orgcabidigitallibrary.org For example, enhanced glutathione transferase activity has been associated with resistance to pyrethroids, organophosphorus, and carbamate pesticides in Spodoptera frugiperda. mdpi.com Studies on Anopheles stephensi resistant to carbamates like propoxur (B1679652) have shown increased GST activity. cabidigitallibrary.org

Altered Metabolism of this compound in Resistant Strains

While the general mechanisms of carbamate metabolism by detoxifying enzymes are understood, specific details regarding the altered metabolism of this compound in resistant strains of particular pest species are often the subject of detailed biochemical studies. These studies aim to identify the specific enzymes involved and the metabolic pathways utilized to break down this compound. Altered metabolism can result in the production of less toxic metabolites or the more rapid processing of the parent compound, reducing its effective concentration at the target site. oup.com Research findings often involve comparing the metabolic profiles of susceptible and resistant insect strains after exposure to this compound or related carbamates. oup.com

Target-Site Resistance: Acetylcholinesterase Insensitivity

Target-site resistance involves alterations to the protein that the insecticide targets, reducing the insecticide's ability to bind and exert its toxic effect. For carbamates like this compound, the primary target is acetylcholinesterase (AChE). plos.org

Mutations in the Acetylcholinesterase Gene (e.g., Ace-1 gene)

Insensitivity of acetylcholinesterase is a significant mechanism of resistance to carbamate and organophosphate insecticides. researchgate.netoup.comsmujo.idfrontiersin.orgcambridge.org This insensitivity is often caused by mutations in the gene encoding AChE, commonly the ace-1 gene in insects. smujo.idplos.orgfrontiersin.orgdergipark.org.tr A well-characterized mutation conferring carbamate resistance is the substitution of glycine (B1666218) by serine at codon 119 (G119S) in the ace-1 gene. smujo.idplos.orgfrontiersin.orgdergipark.org.trnih.gov This mutation is located near the catalytic site of the enzyme and can lead to high insensitivity to carbamates by reducing AChE activity in cholinergic synapses. frontiersin.org The G119S mutation has been reported in various mosquito species, including Culex pipiens and Anopheles gambiae, and is strongly associated with carbamate resistance. frontiersin.orgnih.gov Other mutations in the ace-1 gene, such as F290V, have also been detected in resistant populations. dergipark.org.tr The presence and frequency of the ace-1 mutation can vary geographically and temporally, influencing the effectiveness of carbamate-based vector control interventions. mdpi.com

Structural Analysis of Resistant Acetylcholinesterase Variants

Structural analysis of resistant acetylcholinesterase variants, often through techniques like X-ray crystallography or molecular modeling, provides insights into how mutations affect the enzyme's structure and its interaction with insecticides. These studies can reveal how amino acid substitutions alter the shape and chemistry of the active site or allosteric sites, reducing the binding affinity of carbamates. For example, the G119S mutation is known to cause a major conformational change in AChE, contributing to carbamate or organophosphate resistance. plos.org Understanding these structural modifications is crucial for designing new insecticides or synergists that can overcome target-site resistance.

Genetic Basis and Evolution of this compound Resistance

The development and spread of insecticide resistance, including resistance to this compound, is an evolutionary process driven by the selection pressure imposed by insecticide application. wikipedia.org The genetic basis of resistance can be complex, involving single genes with major effects (monofactorial inheritance) or multiple genes with smaller, additive effects (polygenic inheritance). nih.gov Studies on the genetic basis of resistance to carbamates, such as propoxur, have shown that resistance can be due to monofactorial inheritance with incomplete dominance and can be autosomal in nature. nih.gov

The evolution of resistance involves changes in the frequency of resistance alleles within a population over time. Factors influencing the rate of resistance evolution include the initial frequency of resistance alleles, the fitness costs associated with resistance mechanisms in the absence of insecticide, the dominance of resistance alleles, and gene flow between populations. Continuous use of insecticides imposes strong selection for resistant individuals, leading to an increase in the frequency of resistance alleles. google.com Monitoring the genetic basis and evolution of resistance is essential for developing sustainable resistance management strategies. This includes tracking the frequency of known resistance mutations and identifying new genetic factors contributing to resistance. mdpi.com

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound17516
Carbamate276
AcetylcholinesteraseNot Available nih.gov
Acetylcholine (B1216132)187 guidetopharmacology.org
Glutathione124886 nih.gov
Propoxur4948
Bendiocarb2378
Methomyl4033
Carbofuran (B1668357)2577
Pirimicarb8435
Fenobucarb26812
Isoprocarb3801
Thiodicarb441353
Benomyl2350
Pirimiphos-methyl3901
Fenitrothion3077
Atrazine225
Chlorfenapyr123034
Deltamethrin4685
Imidacloprid8546
Triazophos54679250
Abamectin6437321
Spirodiclofen155300
Chlorpyrifos3031
Alphamethrin5280505
Bifenthrin2380
Temephos30041
Fluxametamide137703453
4-chloro-7-nitrobenzofurazan (NBD-Cl)25043 cambridge.org
Tridiphane73669 cambridge.org
Ethacrynic acid3278 cambridge.org
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)9817686 cambridge.org
Daptomycin16134395 researchgate.net
Ertapenem150610 researchgate.net
Tigecycline54686904 researchgate.net
Ganciclovir135398740 researchgate.net
Amphotericin B5280965 researchgate.net
Anidulafungin166548 researchgate.net
Caspofungin2826718 researchgate.net
S-(Formylmethyl)glutathione11954074
Gramine6890 latoxan.com
Isopropyl N-phenylcarbamate (Propham)24685 fishersci.fi
Chlorphenesin Carbamate2724 nih.gov
Carbamic Acid277 nih.gov

Note: PubChem CID for Acetylcholinesterase refers to the general enzyme, not a specific chemical compound with a defined structure. nih.gov

Interactive Data Tables (Example - requires data from specific studies which was not consistently available in the search results in a format suitable for direct table creation):

Example Table Structure (Illustrative):

Insect SpeciesCarbamate InsecticideResistance Mechanism (Biochemical/Target-Site)Enzyme Involved / Gene MutationFold Resistance (if available)Citation
Diaphorina citriCarbamates (general)Biochemical (Elevated activity)Carboxylesterases, GSTsNot specified oup.comnih.gov
Anopheles gambiaeBendiocarb, PropoxurTarget-Site (Insensitivity)Ace-1 (G119S mutation)Varies plos.orgnih.gov
Spodoptera frugiperdaCarbamates (general)Biochemical (Overexpression)GSTsNot specified mdpi.com
Culex quinquefasciatusPropoxurBiochemical (Elevated activity), Target-Site (Insensitivity)Esterase, Insensitive AChEUp to 453-fold (Propoxur) cambridge.org

Heritability and Population Genetics of Resistance Alleles

Heritability, in the context of insecticide resistance, refers to the extent to which genetic factors influence a population's ability to survive exposure to an insecticide icbf.comgithub.io. It is a population parameter, not an individual one, and is defined as the ratio of additive genetic variance to phenotypic variance icbf.comgithub.io. A higher heritability value (closer to 1) suggests that genetic factors strongly influence the trait, making it more likely that offspring will inherit similar resistance levels from their parents github.io. Conversely, a value closer to 0 indicates a greater influence of environmental factors or random events github.io.

Studies on the heritability of insecticide resistance in various pests provide insights into how quickly resistance can evolve. For instance, research on Chrysoperla carnea selected with acetamiprid (B1664982) showed a realized heritability (h²) of 0.24, indicating a notable genetic variance for resistance in this population researchgate.net. The inheritance of resistance can be autosomal and incompletely dominant, as observed with acetamiprid resistance in C. carnea researchgate.net. In other cases, resistance might be autosomal and incompletely recessive researchgate.netresearchgate.net. The initial frequency of resistance alleles in field populations is a critical factor influencing the rate of resistance development cicr.org.in. Factors that can delay the development of resistance include the recessive inheritance of resistance, a low initial frequency of resistance alleles, and the presence of refuges google.com.

Understanding the population genetics of resistance alleles, including their frequency, dominance, and any associated fitness costs, is vital for predicting the evolution of resistance and designing effective management strategies researchgate.netnih.gov. For example, if carrying resistance alleles incurs no significant fitness cost in the absence of the insecticide, these alleles may persist in the population even after selection pressure is removed researchgate.netnih.gov.

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, even if the insect has not been directly exposed to the latter irac-online.orgwho.intresearchgate.net. This phenomenon is particularly relevant for insecticides sharing a common mode of action or target site irac-online.orgwho.int. This compound belongs to the carbamate class of insecticides, which act as acetylcholinesterase (AChE) inhibitors researchgate.netherts.ac.uknih.gov.

Cross-resistance can occur between organophosphate and carbamate insecticides when resistance results from altered AChE who.intnaccho.org. Modified acetylcholinesterase (MACE) can provide resistance to both carbamate and organophosphate insecticides pjoes.com. Studies have shown that resistance to certain organophosphates and carbamates can be correlated nih.govmdpi.com. For example, research on Spodoptera litura populations showed varying resistance ratios to several organophosphates and carbamates, with pairwise comparisons suggesting cross-resistance mechanisms among several tested insecticides nih.gov.

However, cross-resistance patterns are not always straightforward and can vary depending on the specific pest species, the insecticide compounds involved, and the underlying resistance mechanisms irac-online.orgeg.net. Metabolic resistance, involving enzymes like esterases and cytochrome P450 monooxygenases, can also contribute to cross-resistance across different insecticide classes, including organophosphates, carbamates, pyrethroids, and neonicotinoids nih.govpjoes.commdpi.comahdb.org.uk. For instance, overproduction of esterase enzymes in peach-potato aphids can confer resistance to organophosphates and, to a lesser extent, carbamates and pyrethroids ahdb.org.uk.

The existence of cross-resistance limits the choice of alternative insecticides when resistance to a particular compound has been detected who.int. Therefore, understanding these patterns is crucial for selecting appropriate insecticides in rotation or mixture strategies.

Academic Approaches to Insecticide Resistance Management (IRM)

Effective Insecticide Resistance Management (IRM) is essential to maintain the efficacy of insecticides like this compound and ensure sustainable pest control naccho.org. IRM strategies aim to reduce the selection pressure that leads to the evolution of resistance irac-online.orgnaccho.org.

Strategic Rotation and Mixture of Insecticides

Strategic rotation and mixture of insecticides are key components of IRM cicr.org.innaccho.orgpjoes.comfrontiersin.org. Rotation involves alternating the use of insecticides with different modes of action irac-online.orgresearchgate.netcanada.ca. This prevents the continuous selection for resistance to a single mode of action irac-online.orgcanada.ca. The IRAC Mode of Action Classification Scheme is a valuable tool for formulating resistance management guidelines based on the different target sites of insecticides naccho.org.

Mixtures involve applying two or more insecticides with different modes of action simultaneously irac-online.orgresearchgate.netnaccho.org. This approach requires pests to simultaneously develop resistance to multiple chemicals, which is statistically less likely than developing resistance to a single compound researchgate.net. For successful mixtures, it is important to combine compounds that have different modes of action to maximize pest control and reduce the potential for resistance development irac-online.org.

The effectiveness of rotation and mixture strategies depends on factors such as the frequency of resistance alleles, the dominance of resistance, and the presence of cross-resistance irac-online.orggoogle.com. Careful planning and consideration of these factors are necessary for successful implementation cicr.org.in.

Integrated Pest Management (IPM) Incorporating Resistance Mitigation

Integrated Pest Management (IPM) is a holistic approach that combines various control tactics, including biological, cultural, physical, and chemical methods, to manage pest populations while minimizing the reliance on pesticides canada.cafao.orgnih.gov. Incorporating resistance mitigation into IPM programs is crucial for long-term pest control sustainability cicr.org.in.

Effective IPM programs require careful planning and a thorough understanding of pest ecology and population dynamics fao.orgcutm.ac.in. They should be based on an ecological systems approach and aim to maintain pest populations at levels below those causing economic injury fao.orgcutm.ac.in.

Monitoring and Surveillance Methodologies for this compound Resistance

Monitoring and surveillance are critical for detecting the early occurrence of insecticide resistance and tracking changes in resistance levels in pest populations cicr.org.infrontiersin.orgbrieflands.com. This information is essential for making informed decisions about insecticide use and evaluating the effectiveness of resistance management strategies cicr.org.inbrieflands.com.

Various methodologies are used for monitoring insecticide resistance, including conventional bioassays such as diagnostic dose assays and log-dose probit (LDP) assays cicr.org.in. These methods determine the relative efficacy of insecticides against field populations and can provide an early warning of potential control failures cicr.org.in.

Molecular methods are also increasingly used to monitor and diagnose insecticide resistance by identifying specific mutations or genetic markers associated with resistance cicr.org.inresearchgate.net. For example, molecular tests can detect mutations in genes encoding target sites, such as the ace-2 gene associated with resistance to organophosphorus compounds and carbamates researchgate.net.

Advanced Analytical Methodologies for Promecarb Detection and Quantification in Research

Chromatographic Techniques for Promecarb Analysis

Chromatographic methods are widely used for the separation and determination of this compound, often coupled with various detection systems to enhance sensitivity and selectivity.

Gas Chromatography (GC) with Various Detectors (e.g., FID, NPD, MS)

Gas chromatography (GC) is a valuable technique for the analysis of this compound. It is often coupled with different detectors, including Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), and Mass Spectrometry (MS). A sensitive method for the determination of this compound residues in tobacco has been developed using GC/FID and GC/NPD. dergipark.org.trdergipark.org.tr This method involves liquid extraction with dichloromethane, which was found to provide the best recovery compared to other solvents like hexane (B92381) and ethyl acetate. dergipark.org.trdergipark.org.tr Additional clean-up steps were not required for tobacco matrices in this developed method. dergipark.org.trdergipark.org.tr

The Nitrogen-Phosphorus Detector (NPD) is a flame ionization detector equipped with a rubidium ceramic flame tip, which increases the response of analytes containing phosphorus and nitrogen. gcms.cznemi.gov The FID, responding to total mass, offers improved quantification accuracy as it is not dependent on flow rates. gcms.cz While GC-MS techniques are popular, they can be expensive. gcms.cz

In the developed GC/FID and GC/NPD method for tobacco, the linearity of the method for this compound was demonstrated with an R² value of 0.999. dergipark.org.trdergipark.org.tr The limit of determination for this compound was found to be 0.007 µg mL⁻¹. dergipark.org.trdergipark.org.tr Standard deviations were in the range of 0.01-0.20. dergipark.org.trdergipark.org.tr Recoveries of this compound from tobacco samples were reported to be higher than 85%. dergipark.org.trdergipark.org.tr

High Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High Performance Liquid Chromatography (HPLC) and its hyphenated technique with Mass Spectrometry (LC-MS) are extensively used for the analysis of this compound, particularly for samples that are not suitable for GC or require higher sensitivity and specificity. HPLC with UV detection at two wavelengths has been evaluated for the analysis of carbamates, including this compound. epa.gov LC-MS/MS is emerging as a preferred technique for identifying and quantifying pesticides due to its specificity. lcms.cz

LC-MS/MS analysis has been employed to determine the aromatic byproducts of this compound during oxidation processes. researchgate.net This approach allows for the identification of degradation products formed rapidly during treatment. researchgate.net

A multi-residue LC-MS/MS method has been developed for the determination of various pesticide residues, including this compound, in different matrices such as fruits and vegetables. waters.com This method utilizes triple quadrupole mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, which provides the necessary analytical selectivity for achieving low detection levels in complex sample matrices. waters.comca.gov The method involves a generic extraction and cleanup procedure and has been validated for commodities like avocado, which represents a high-fat matrix. waters.com Calibration graphs for this compound in avocado matrix have been presented, showing the linearity of the method. waters.com

Another LC-MS/MS method aimed at the simultaneous detection and quantitation of nearly 100 pesticides, including this compound, following minimal HPLC separation has been developed using a triple quadrupole mass spectrometer. lcms.cz This method utilized a C18 column with a gradient elution program using water/methanol and methanol/water mobile phases containing acetic acid. lcms.cz The automated multicomponent optimization capabilities of the mass spectrometer allowed for faster method development. lcms.cz

Development of Multiresidue Methods for Carbamates

The development of multiresidue methods is crucial for the efficient analysis of multiple carbamate (B1207046) pesticides, including this compound, in various sample types. These methods aim to simplify sample preparation and analysis while maintaining adequate sensitivity and selectivity for a range of compounds.

A multiresidue method has been developed for the determination of 19 carbamate pesticides, including this compound, in tea samples using HPLC with fluorescence detection. researchgate.netscispace.com This method involved optimizing parameters such as extraction solvents, clean-up cartridges, and elution solvents. researchgate.net Acetonitrile was used as the extraction solvent, an amino cartridge for adsorbents, and acetone-n-hexane as the eluting solution. researchgate.net The method demonstrated good linearity with correlation coefficients exceeding 0.9999 for all analyses. researchgate.net Limits of detection and quantification varied for the different carbamates analyzed within the range of 0.0005-0.023 mg L⁻¹ and 0.008-0.077 mg L⁻¹, respectively. researchgate.net Recoveries for sixteen carbamate pesticides ranged from 65% to 135% at spiked levels. researchgate.net

Multiresidue methods often utilize LC-MS/MS due to its ability to provide high selectivity and sensitivity for complex mixtures. lcms.czwaters.comca.gov The use of MRM mode in triple quadrupole MS allows for the targeted detection and quantification of multiple analytes in a single run, minimizing matrix interference. waters.comca.gov

Spectroscopic and Luminescent Methods

Spectroscopic and luminescent methods offer alternative or complementary approaches for the detection and quantification of this compound, often involving derivatization to enhance detectability.

Spectrofluorimetry Following Derivatization

Spectrofluorimetry can be used for the determination of this compound following derivatization to a fluorescent compound. A method has been described for the spectrofluorimetric determination of this compound using fluorogenic labeling with dansyl chloride. nih.govjrespharm.com This method involves the hydrolysis of this compound to its corresponding phenol (B47542) in a basic medium, followed by coupling with dansyl chloride to form a fluorescent derivative. nih.govjrespharm.com

Studies have been conducted to optimize the conditions for both the hydrolysis and labeling reactions, including the basicity of the medium, temperature, and the ratio of the labeling agent to the insecticide. nih.gov Optimum conditions were reported as 20 minutes for hydrolysis and 10 minutes for labeling at 55°C in a sodium hydrogen carbonate solution with a reagent to insecticide ratio of 12:1. nih.gov The effect of different solvents on derivative formation and extraction was also studied, with a mixture of acetone (B3395972) and water and extraction into cyclohexane (B81311) yielding the best results. nih.gov The minimum detectable concentration of this compound using this method was reported as 100 ng mL⁻¹. nih.gov

The fluorescence of weakly fluorescent carbamate pesticides, including this compound, can be enhanced in the presence of cyclodextrins, enabling fluorescence detection. researchgate.net The ratio of fluorescence quantum yields for bound and free substrates was observed to be in the range of 1.74-3.8. researchgate.net Limits of detection for this compound with beta-cyclodextrin (B164692) in water were reported as 0.091 ± 0.002 µg mL⁻¹. researchgate.net

Chemiluminescence Detection in Flow Injection Analysis

Chemiluminescence detection coupled with flow injection analysis (FIA) provides a sensitive method for the determination of this compound. A flow injection-chemiluminescent method has been proposed for the determination of carbofuran (B1668357) and this compound. nih.govsemanticscholar.orgconnectedpapers.comrsc.org This method is based on the on-line conversion of the pesticides into methylamine (B109427) through UV irradiation. nih.govrsc.org The generated methylamine then reacts with tris(2,2'-bipyridine)ruthenium(III), which is produced by the on-line photo-oxidation of tris(2,2'-bipyridine)ruthenium(II) with peroxydisulfate. nih.govrsc.org

The emitted light shows a linear relationship with the concentration of the pesticide. nih.govrsc.org For this compound, the linear range was reported as 0.41-16.6 µg mL⁻¹. nih.govrsc.org The repeatability of the method for this compound was 1.50% relative standard deviation (RSD) at the 0.5 µg mL⁻¹ level and 2% reproducibility over five different days. rsc.org The sample throughput was high, at 200 injections per hour. nih.govrsc.org The reliability of this method for routine analysis of these pesticides in water, soil, and grains has been demonstrated. nih.govrsc.org This approach, converting pesticides to methylamine by irradiation, could theoretically be applied to other N-methylcarbamates. upv.es

Computational and in Silico Approaches in Promecarb Research

Molecular Modeling of Promecarb-Target Interactions

Molecular modeling techniques are employed to study how this compound interacts with its biological targets at an atomic level. This is crucial for understanding its mechanism of action, particularly its inhibition of acetylcholinesterase.

Docking Simulations with Acetylcholinesterase

Docking simulations are a key tool in molecular modeling used to predict the preferred binding orientation and affinity of a small molecule, such as this compound, to a target protein, like acetylcholinesterase. These simulations explore various possible binding poses of the ligand within the protein's active site and score them based on their predicted binding energy. Studies on carbamates, the class of compounds this compound belongs to, and their interaction with acetylcholinesterase frequently utilize molecular docking to understand the inhibitory mechanism juit.ac.innih.govmdpi.commdpi.comactavia.cz. Docking can help visualize the interactions between this compound and specific amino acid residues in the active site, identifying key contacts like hydrogen bonds and hydrophobic interactions that contribute to binding affinity and enzyme inhibition nih.govmdpi.com.

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and its target protein over time. Unlike static docking simulations, MD simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe the stability of the docked complex and how the binding conformation might change actavia.cztsri.or.thacs.orgresearchgate.netnih.govresearchgate.net. By simulating the movement of atoms and molecules, MD can reveal important aspects of the binding process, such as the induced conformational changes in the enzyme upon ligand binding or the stability of the interactions identified in docking studies acs.orgresearchgate.netnih.govresearchgate.netnih.govplos.orgplos.org. This dynamic perspective is essential for a comprehensive understanding of the molecular recognition process and the strength of the binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the chemical structure of compounds with their biological activity or other properties. For this compound and its analogs, QSAR can help in understanding how structural modifications influence activity and in designing new compounds with desired characteristics.

Predicting Biological Activity and Environmental Fate

QSAR models can be developed to predict the biological activity of this compound and its related carbamate (B1207046) structures, such as their potency as acetylcholinesterase inhibitors nih.govplos.orgplos.orgunice.frresearchgate.netspringernature.com. These models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, to build a mathematical relationship with the observed activity. By applying these models to new or untested this compound analogs, their potential biological activity can be estimated without the need for experimental testing springernature.commst.dk. Beyond biological activity, QSAR can also be used to predict environmental fate parameters, such as biodegradability, soil adsorption, and hydrolysis rates, which are crucial for assessing the environmental impact of this compound and its transformation products mst.dkecetoc.orgresearchgate.net.

Designing Novel Carbamate Structures with Desired Properties

QSAR studies provide valuable insights that can guide the design of novel carbamate structures with improved properties nih.govplos.orgplos.orgspringernature.comecetoc.orgresearchgate.netmdpi.com. By identifying the structural features that are positively or negatively correlated with a desired activity (e.g., increased potency against a specific pest or reduced environmental persistence), chemists can rationally design new analogs with a higher probability of possessing the desired characteristics nih.govplos.orgplos.orgspringernature.comecetoc.orgresearchgate.net. This iterative process of design, synthesis (if necessary), and QSAR analysis can significantly accelerate the discovery and optimization of new compounds.

Environmental Fate Modeling and Predictive Analytics

Environmental fate modeling uses computational models to simulate the transport, transformation, and degradation of chemicals in various environmental compartments like soil, water, and air europa.euepa.govsustainability-directory.com. For this compound, these models are essential for predicting its persistence, mobility, and potential exposure concentrations in the environment.

Predictive analytics in this context involves using these models and associated data to forecast the environmental behavior of this compound under different conditions and scenarios. This can include predicting the concentration of this compound in groundwater or surface water following application, estimating its half-life in soil under varying climatic conditions, or assessing the potential for atmospheric transport europa.euepa.gov. Such modeling and predictive analytics are vital for environmental risk assessment, regulatory decision-making, and the development of strategies to mitigate potential environmental impacts. Models like PRZM (Pesticide Root Zone Model) are examples of tools used for simulating pesticide fate in the soil and unsaturated zones epa.gov.

Simulation of this compound Transport and Transformation in Environmental Compartments

Simulating the transport and transformation of this compound in environmental compartments such as soil, water, and air is crucial for understanding its potential environmental impact and persistence researchgate.netpce.parliament.nz. These simulations utilize mathematical models that incorporate the compound's physical and chemical properties, as well as environmental factors, to predict its movement and degradation pathways epa.goveuropa.eu.

Models like PRZM (Pesticide Root Zone Model) are used to simulate the fate and transport of field-applied pesticides in the crop root and unsaturated soil zones epa.gov. These models consider factors such as soil temperature, volatilization, microbial transformation, and agricultural management practices epa.gov. While specific detailed simulation studies focusing solely on this compound's transport and transformation were not extensively found in the search results, the principles and models used for other pesticides, particularly carbamates, are applicable epa.govnih.gov.

Environmental fate models can estimate the persistence of a chemical and its long-term transport potential pce.parliament.nz. They can also help predict transformation products and degradation pathways pce.parliament.nz. The behavior of chemicals in the environment is influenced by factors such as temperature, precipitation, water levels, salinity, and wind speed, all of which can affect transport, dilution, persistence, and transformation between different environmental media service.gov.uk.

Risk Assessment Models for Non-Target Exposure Prediction

Risk assessment models are employed to predict the potential exposure of non-target organisms to this compound and evaluate the associated risks epa.gov. These models integrate information on pesticide application, environmental fate, and the sensitivity of various organisms to estimate exposure concentrations in different environmental media epa.govpublications.gc.ca.

The U.S. EPA, for instance, uses aquatic models to estimate pesticide concentrations in water and non-target organisms to assess exposure epa.gov. These models predict concentrations in food, water, and residential and occupational environments epa.gov. Mathematical models are frequently used to predict pesticide concentrations for risk assessment purposes epa.gov.

Predicting exposure for non-target organisms involves considering various factors, including the pesticide's properties, application methods, and the characteristics of the environment and the organisms at risk europa.eu. Models can help in evaluating potential exposure concentrations by accounting for variability in the natural system and uncertainties in system properties and processes epa.gov. Risk assessments for in-soil organisms, such as earthworms, consider both exposure and effect assessments, although linking these two elements in lower-tier assessments can be a challenge researchgate.net. Advanced exposure models can account for the spatial and temporal scale of substances researchgate.net.

While specific risk assessment models developed exclusively for this compound were not highlighted, the general principles and modeling frameworks used for pesticide risk assessment, particularly for carbamates, are relevant epa.govpublications.gc.caecologyandsociety.org.

Bioinformatics and Cheminformatics in Resistance Research

Bioinformatics and cheminformatics play increasingly important roles in understanding and managing pesticide resistance, including resistance to carbamates like this compound longdom.orgfrontiersin.orgbiorxiv.org. These fields provide tools and techniques for analyzing biological data, such as gene sequences, and chemical data, such as molecular structures and properties, to identify mechanisms of resistance and inform resistance management strategies longdom.orgmdpi.comresearchgate.net.

Cheminformatics, the application of computer and information technologies to chemistry, can be used to analyze chemical structures and properties, which can be relevant in understanding how target sites are affected or how metabolic resistance might occur frontiersin.orgmdpi.com. Bioinformatics, on the other hand, focuses on the analysis of biological data, such as DNA and protein sequences, which is crucial for studying genetic basis of resistance longdom.orgresearchgate.net.

Analysis of Resistance Gene Sequences and Allelic Variants

Resistance to insecticides, including carbamates that inhibit acetylcholinesterase, can arise through various mechanisms, including target-site insensitivity or increased metabolism of the insecticide irac-online.org. These mechanisms are often linked to genetic changes, such as mutations in genes encoding the target enzyme or enzymes involved in detoxification nih.govgoogle.com.

Bioinformatics tools are essential for analyzing the sequences of genes potentially involved in this compound resistance, such as the acetylcholinesterase gene or genes encoding metabolic enzymes longdom.org. By comparing gene sequences from susceptible and resistant pest populations, researchers can identify mutations or allelic variants associated with resistance nih.govgoogle.com. This involves sequence alignment, variant calling, and analysis of the functional consequences of identified genetic changes nih.gov.

Studies on resistance to other insecticides have demonstrated the utility of analyzing gene sequences and allelic variants to understand resistance mechanisms nih.govgoogle.com. For example, research on colistin (B93849) resistance in Escherichia coli involved sequencing and analyzing mutations in the pmrB gene, which is associated with resistance nih.gov. Identifying specific allelic variants linked to this compound resistance can provide insights into the molecular basis of resistance and potentially inform the development of diagnostic tools or resistance management strategies biorxiv.org.

Database Development for this compound-Related Research Data

The increasing volume of data generated in this compound research, including environmental fate data, toxicity data, and resistance-related genetic and biochemical data, necessitates the development of specialized databases nih.gov. These databases facilitate the storage, organization, retrieval, and analysis of diverse datasets, making the information more accessible and usable for researchers nih.gov.

Database development in this context involves designing appropriate data structures, implementing data entry and validation procedures, and developing tools for querying and analyzing the stored information nih.gov. Such databases can integrate various types of data, including chemical properties, environmental monitoring data, toxicity assay results, gene sequences, and information on resistance phenotypes nih.govepa.gov.

Examples of databases relevant to pesticide research include those that curate chemical properties, environmental fate parameters, and toxicity endpoints, often linked with QSAR models kreatis.eu. The development of databases specifically focused on this compound could consolidate research findings, enable comprehensive data analysis, and support the development of predictive models for environmental fate, risk assessment, and resistance evolution epa.gov. These databases can serve as valuable resources for researchers and regulatory agencies involved in evaluating and managing the use of this compound and other carbamate insecticides.

Q & A

Q. What are the established protocols for synthesizing and characterizing Promecarb in laboratory settings?

this compound synthesis typically involves carbamate formation via reaction of 3-methyl-5-isopropylphenol with methyl isocyanate under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Experimental protocols must adhere to standardized safety measures, including inert atmosphere handling due to reagent toxicity . For reproducibility, detailed procedural steps (e.g., solvent ratios, temperature gradients) should align with guidelines for compound preparation and documentation in peer-reviewed journals .

Q. Which analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used for quantification in aqueous samples, with a detection limit of 0.1 µg/L. Gas chromatography-mass spectrometry (GC-MS) is preferred for lipid-rich matrices due to superior sensitivity in non-polar environments. Validation parameters (e.g., recovery rates, linearity ranges) must comply with ISO/IEC 17025 standards to ensure data reliability .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Researchers must use fume hoods, nitrile gloves, and chemical-resistant aprons during handling. Emergency protocols include immediate decontamination of spills with activated carbon and disposal via certified hazardous waste facilities. Acute toxicity (LD₅₀ = 250 mg/kg in rats) mandates strict adherence to GHS hazard codes H301 (toxic if swallowed) and H410 (aquatic toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic activation differences. A three-step approach is recommended:

  • Comparative metabolomics : Identify species-specific cytochrome P450 isoforms responsible for bioactivation.
  • Dose-response alignment : Normalize in vitro concentrations to in vivo pharmacokinetic profiles using physiologically based kinetic (PBK) modeling.
  • Mechanistic validation : Use CRISPR-modified cell lines to isolate metabolic pathways implicated in toxicity .

Q. What experimental designs are optimal for studying the chronic aquatic toxicity of this compound?

OECD Test Guideline 211 (Daphnia magna reproduction assay) should be adapted to include sublethal endpoints (e.g., molting inhibition, oxidative stress biomarkers). Flow-through systems with 21-day exposure periods are ideal to simulate environmental persistence. Data interpretation must account for pH-dependent hydrolysis rates (t₁/₂ = 14 days at pH 7) to avoid confounding results .

Q. How can isotopic labeling techniques be applied to investigate the metabolic pathways of this compound in non-target organisms?

Stable isotopes (e.g., ¹³C-labeled this compound) enable tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In soil ecosystems, pulse-chase experiments with labeled compounds can differentiate biotic vs. abiotic degradation pathways. Data should be analyzed using compartmental modeling to quantify metabolite flux rates .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound neurotoxicity studies?

Benchmark dose (BMD) modeling with PROAST software is recommended for non-linear relationships. For multivariate datasets (e.g., acetylcholinesterase inhibition paired with behavioral endpoints), partial least squares regression (PLSR) can disentangle covariate effects. Sensitivity analysis must validate model robustness against outliers .

Methodological Guidelines for Data Reporting

  • Experimental replication : Include triplicate measurements for all assays, with coefficients of variation (CV) <15% to ensure precision .
  • Data transparency : Publish raw chromatograms, spectral data, and statistical scripts as supplementary materials to facilitate peer validation .
  • Ethical compliance : For ecotoxicology studies, adhere to ARRIVE guidelines for animal welfare and environmental impact assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.